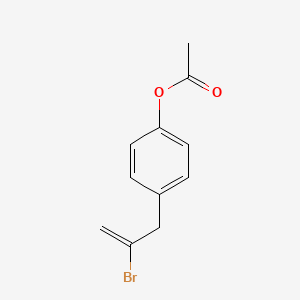

![molecular formula C7H7N3 B1291010 1H-Pyrrolo[3,2-b]pyridin-6-amine CAS No. 1015609-67-2](/img/structure/B1291010.png)

1H-Pyrrolo[3,2-b]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrolo[3,2-b]pyridin-6-amine (PP6A) is an organic compound belonging to the class of pyridines. It is a member of the pyrrolo[3,2-b]pyridine family, which are derivatives of pyridine containing a pyrrolo[3,2-b]pyridine ring system. Due to its unique structure and physicochemical properties, PP6A has become a very important compound in the field of synthetic organic chemistry. It has been widely used in the synthesis of a range of compounds, such as pharmaceuticals, dyes, polymers, and natural products. Furthermore, PP6A has also been studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

Scientific Research Applications

Synthesis and Chemical Properties 1H-Pyrrolo[3,2-b]pyridin-6-amine and its derivatives are involved in various chemical synthesis processes due to their unique structural properties. For instance, a series of novel 1H-pyrrolo[3,2-b]pyridines were synthesized using a copper iodide catalyzed cyclization process, establishing a structure-activity relationship focusing on anti-secretory activity, lipophilicity, and pKa value, with some compounds showing potent inhibitory effects on gastric acid secretion (Palmer et al., 2008). Additionally, Lewis acid-promoted cascade reactions involving primary amine, 2-butynedioate, and propargylic alcohol have been employed to efficiently construct 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones, demonstrating the compound's versatility in organic synthesis (Yin et al., 2013).

Bioactive Compound Synthesis this compound derivatives have been explored for their potential in creating bioactive compounds. Functionalization studies of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) aimed at directing towards agrochemicals and/or functional materials have shown promising results. For example, amino groups were introduced onto the 6-position of 7-azaindole to form multidentate agents, and various derivatives exhibited high fungicidal activity (Minakata et al., 1992).

Molecular Modeling and Drug Design Molecular modeling has been applied to 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives to design potassium-competitive acid blockers (P-CABs). This approach led to the identification of potent P-CABs with excellent inhibitory activity in vitro and in vivo, highlighting the potential of these derivatives as lead compounds in drug development (Arikawa et al., 2014).

Anticancer Research Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, were screened for anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancers. Some compounds demonstrated promising bioactivity at micro molar concentrations, showcasing the potential therapeutic applications of these derivatives (Chavva et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

1H-Pyrrolo[3,2-b]pyridin-6-amine has been identified as a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

Upon binding to FGFRs, this compound inhibits the receptor’s kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This inhibition disrupts the activation of downstream signaling pathways, thereby modulating the cellular processes controlled by FGFRs .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of FGFRs, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate a variety of cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . For instance, it has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action of this compound, like any other drug, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[3,2-b]pyridin-6-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinase enzymes, which are vital for phosphorylation processes in cells. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has been shown to inhibit certain kinases, leading to downstream effects on cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. At very high doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . These threshold effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

properties

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURXBXYCBASGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640157 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015609-67-2 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

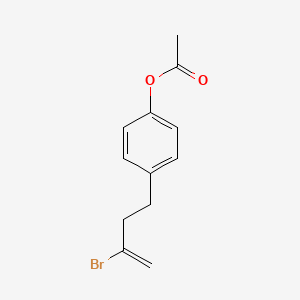

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)